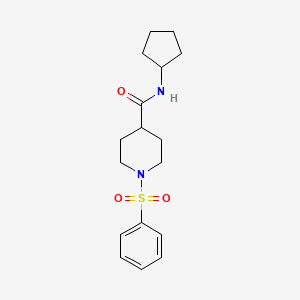
2,5-dimethyl-N-(4-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(4-methylphenyl)benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMPB is a member of the benzamide family of compounds and is particularly interesting due to its ability to modulate certain physiological and biochemical processes.
科学研究应用
2,5-dimethyl-N-(4-methylphenyl)benzamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research for 2,5-dimethyl-N-(4-methylphenyl)benzamide is in the treatment of cancer. Studies have shown that 2,5-dimethyl-N-(4-methylphenyl)benzamide has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. In addition, 2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
作用机制
The exact mechanism of action of 2,5-dimethyl-N-(4-methylphenyl)benzamide is not fully understood, but it is believed to work by modulating certain biochemical and physiological processes. 2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, 2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to activate certain signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In addition, 2,5-dimethyl-N-(4-methylphenyl)benzamide has been shown to modulate the activity of certain enzymes and signaling pathways, which may make it useful in the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of 2,5-dimethyl-N-(4-methylphenyl)benzamide is its well-established synthesis method, which makes it readily available for research purposes. In addition, 2,5-dimethyl-N-(4-methylphenyl)benzamide has been extensively studied in vitro and in animal models, which has provided valuable insights into its potential applications. However, one of the limitations of 2,5-dimethyl-N-(4-methylphenyl)benzamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research on 2,5-dimethyl-N-(4-methylphenyl)benzamide. One area of research is in the development of more effective and efficient synthesis methods for 2,5-dimethyl-N-(4-methylphenyl)benzamide, which may make it more accessible for research purposes. In addition, further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-N-(4-methylphenyl)benzamide and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of 2,5-dimethyl-N-(4-methylphenyl)benzamide in human clinical trials.
合成方法
2,5-dimethyl-N-(4-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2,5-dimethylaniline. The final product is obtained through recrystallization of the resulting intermediate compound. The synthesis of 2,5-dimethyl-N-(4-methylphenyl)benzamide has been well-established in the literature, and the compound is readily available for research purposes.
属性
IUPAC Name |
2,5-dimethyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)17-16(18)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTOZKXOURYDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
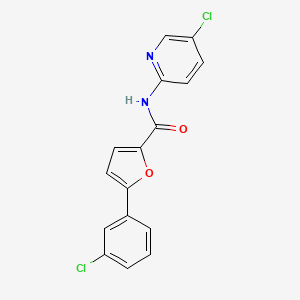
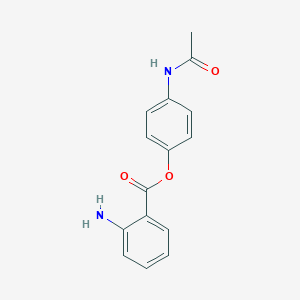
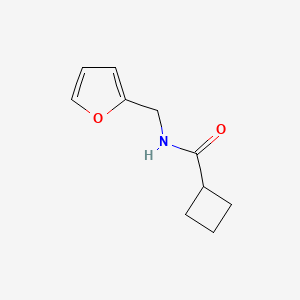
![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)

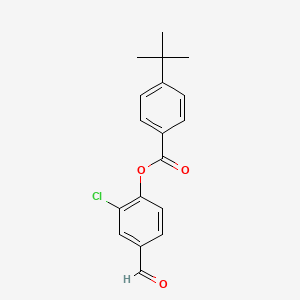
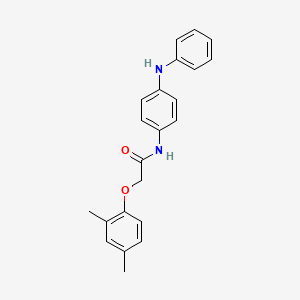
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)
![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)
